molecular formula C13H16N2O B8332403 5-Amino-2-cyclohexyloxybenzonitrile CAS No. 288252-05-1

5-Amino-2-cyclohexyloxybenzonitrile

Cat. No.: B8332403
CAS No.: 288252-05-1
M. Wt: 216.28 g/mol
InChI Key: BURZJIMBTCSYBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-cyclohexyloxybenzonitrile is a benzonitrile derivative characterized by an amino group (-NH₂) at the 5th position and a cyclohexyloxy substituent (-O-C₆H₁₁) at the 2nd position of the aromatic ring. This compound is of interest in medicinal chemistry due to its structural features, which may influence solubility, bioavailability, and target binding.

Properties

CAS No.

288252-05-1

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

5-amino-2-cyclohexyloxybenzonitrile

InChI

InChI=1S/C13H16N2O/c14-9-10-8-11(15)6-7-13(10)16-12-4-2-1-3-5-12/h6-8,12H,1-5,15H2

InChI Key

BURZJIMBTCSYBS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=C(C=C(C=C2)N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent Group Key Features
5-Amino-2-cyclohexyloxybenzonitrile Not provided C₁₃H₁₆N₂O 216.28 Cyclohexyloxy (-O-C₆H₁₁) Lipophilic, bulky substituent
5-Amino-2-(piperidin-1-yl)benzonitrile 72752-52-4 C₁₂H₁₅N₃ 201.27 Piperidinyl (N-heterocycle) Basic nitrogen, moderate lipophilicity
5-Amino-2-(azepan-1-yl)benzonitrile 78252-09-2 C₁₃H₁₇N₃ 215.30 Azepan (7-membered ring) Larger ring size, increased flexibility
2-(4-Hydroxypiperidin-1-yl)benzonitrile 887593-80-8 C₁₂H₁₅N₂O 202.26 4-Hydroxypiperidinyl Hydroxyl group enhances polarity
5-Amino-2-hydroxybenzonitrile Not provided C₇H₅N₂O 149.13* Hydroxy (-OH) Highly polar, smaller substituent

Note: The molecular weight for 5-Amino-2-hydroxybenzonitrile in (180.25 g/mol) conflicts with the calculated value (149.13 g/mol). This discrepancy may indicate a reporting error in the source.

Structural and Functional Differences

  • Substituent Bulkiness : The cyclohexyloxy group in the target compound introduces significant steric bulk compared to smaller groups like hydroxy (-OH) or piperidinyl. This may reduce solubility in polar solvents but enhance membrane permeability .
  • Polarity : Compounds with hydroxy or hydroxypiperidinyl groups (e.g., 2-(4-Hydroxypiperidin-1-yl)benzonitrile) exhibit higher polarity, favoring aqueous solubility. In contrast, the cyclohexyloxy group increases lipophilicity .

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